molecular formula C13H18N2 B2745342 2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole CAS No. 381208-17-9

2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B2745342
CAS No.: 381208-17-9
M. Wt: 202.301
InChI Key: JRDFEESSDXTPJG-UHFFFAOYSA-N
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Description

“2-Ethyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .


Synthesis Analysis

The synthesis of benzimidazoles has seen significant advances recently . The synthetic procedure often involves aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

Benzimidazole, the core structure of “2-Ethyl-1-(2-methylpropyl)benzimidazole”, is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring . The molecular formula is C12H16N2 .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Synthesis and Biological Activity

2-Ethyl-1-(2-methylpropyl)benzimidazole derivatives have been synthesized and investigated for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell cultures, indicating their potential in cancer therapy and treatment against filarial infections. The antifilarial activity against adult worms of Brugia pahangi and other species suggests their usefulness in treating diseases caused by filarial worms (Ram et al., 1992).

Antimicrobial and Antihistaminic Agents

Benzimidazole derivatives, including those related to 2-Ethyl-1-(2-methylpropyl)benzimidazole, have shown promise as antimicrobial agents. Some derivatives exhibited significant activity against Gram-positive bacteria, demonstrating their potential in developing new antibacterial treatments. Moreover, benzimidazoles have been explored for their H1-antihistaminic activity, highlighting their therapeutic potential in allergy treatment (Iemura et al., 1986), (Ansari & Lal, 2009).

DNA Binding and Cytotoxicity

Research on benzimidazole-based Schiff base copper(II) complexes has provided insights into their DNA binding capabilities, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These findings suggest the potential application of these compounds in cancer treatment through their interaction with DNA and induction of cytotoxic effects (Paul et al., 2015).

Anti-Helicobacter pylori Agents

Novel structures derived from benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These findings are significant for developing new therapies against H. pylori infections, which are a major cause of gastric ulcers and cancer (Carcanague et al., 2002).

Analgesic and Anti-inflammatory Properties

Mannich bases of benzimidazole derivatives have been synthesized and found to possess effective anti-inflammatory and analgesic responses. These properties indicate the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Mariappan et al., 2011).

Corrosion Inhibition

Benzimidazole and its derivatives have been studied for their potential activity as corrosion inhibitors. Theoretical studies suggest these compounds could protect metals from corrosion, highlighting their applications in materials science and engineering (Obot & Obi-Egbedi, 2010).

Future Directions

Benzimidazole and its derivatives, including “2-Ethyl-1-(2-methylpropyl)benzimidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs is an important task that requires complex synthetic approaches .

Properties

IUPAC Name

2-ethyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDFEESSDXTPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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